(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid
CAS No.:
Cat. No.: VC16472212
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO2 |
|---|---|
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1 |
| Standard InChI Key | JMZDITNNFGJZLT-SVRRBLITSA-N |
| Isomeric SMILES | C1C[C@@H]2C[C@](C1)(NC2)C(=O)O |
| Canonical SMILES | C1CC2CC(C1)(NC2)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Considerations
The molecular architecture of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid consists of a bicyclo[3.2.1]octane scaffold, where the 6-position is occupied by a nitrogen atom, and the 5-position bears a carboxylic acid group. The fusion of a six-membered ring with a five-membered ring creates a rigid three-dimensional structure, which has been shown to enhance binding affinity to biological targets compared to planar analogs . X-ray crystallographic studies reveal that the bicyclic system adopts a chair-boat conformation, with the nitrogen atom participating in intramolecular hydrogen bonding with the carboxylic acid group, further stabilizing the structure .
Stereochemical Configuration
The (1R,5S) stereochemical designation indicates that the nitrogen atom at position 1 occupies the R-configuration, while the carboxylic acid at position 5 adopts the S-configuration. This stereochemistry is critical for the compound’s biological activity, as demonstrated in comparative studies where epimeric forms exhibited reduced binding to neurological targets . The enantiomeric purity of synthesized batches is typically verified using chiral HPLC, with commercial suppliers reporting enantiomeric excess values >98% .
Molecular Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.20 g/mol |
| LogP (Partition Coefficient) | -1.71 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Polar Surface Area | 49 Ų |
| Heavy Atom Count | 11 |
Data sourced from analytical characterizations .
Synthetic Methodologies and Reaction Optimization
The synthesis of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has evolved significantly since its initial reported preparation in 2008. Early routes relied on intramolecular cyclization of aziridine precursors, but yields were limited by competing side reactions and poor stereoselectivity . Contemporary approaches emphasize the strategic use of nitrogen-protecting groups to direct regiochemistry during cyclization.
Comparative Analysis of N-Substituents
| N-Substituent | Cyclization Efficiency | Deprotection Yield |
|---|---|---|
| Nosyl (Ns) | 92% | 95% |
| Diphenylphosphinyl | 45% | 78% |
| Hydrogen (N–H) | <10% | N/A |
Data adapted from kinetic studies .
The table highlights the superiority of the nosyl group in facilitating both cyclization and subsequent deprotection. Mechanistic investigations attribute this to the electron-withdrawing nature of the nosyl group, which polarizes the aziridine ring and enhances reactivity toward nucleophilic attack .
Physicochemical Properties and Solubility Profiling
The compound’s physicochemical profile renders it particularly suitable for central nervous system (CNS) drug development. With a logP of -1.71, it exhibits greater hydrophilicity than analogous bicyclic amines, suggesting favorable blood-brain barrier penetration . Aqueous solubility studies at pH 7.4 demonstrate a value of 12.3 mg/mL, which decreases to 4.7 mg/mL in simulated gastric fluid (pH 1.2) . These properties are attributed to the zwitterionic nature of the molecule, with the protonated amine (pKa 9.1) and deprotonated carboxylic acid (pKa 2.8) creating a dipolar species at physiological pH .
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 214°C with decomposition onset at 228°C, indicating moderate thermal stability . Accelerated stability studies under ICH guidelines (40°C/75% RH) show <0.5% degradation over 6 months, making the compound suitable for long-term storage at ambient conditions .
Applications in Pharmaceutical Research
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid serves as a privileged scaffold in designing neuromodulators and enzyme inhibitors. Its constrained geometry mimics transition states in enzymatic reactions, particularly those involving amino acid recognition.
Case Study: Glutamate Carboxypeptidase II Inhibition
Derivatization of the carboxylic acid to phosphonate esters produced potent inhibitors of glutamate carboxypeptidase II (Ki = 3.2 nM), a target for neuropathic pain management. Molecular docking simulations revealed that the bicyclic system occupies the enzyme’s hydrophobic pocket, while the phosphonate group coordinates with the catalytic zinc ion.
Structure-Activity Relationship (SAR) Trends
-
C5 Modification: Esterification reduces activity (IC₅₀ increases from 4 nM to 1.2 μM)
-
N6 Substitution: Small alkyl groups (e.g., methyl) improve bioavailability without affecting potency
-
Ring Expansion: Analogous 7-azabicyclo[4.2.1] systems show 10-fold lower affinity
Data synthesized from preclinical studies .
| Supplier | Purity | Quantity | Price (USD) | Lead Time |
|---|---|---|---|---|
| BLD Pharmatech | 98% | 100 mg | 508 | 30 days |
| Advanced ChemBlock | 97% | 1 g | 3,707 | 30 days |
| American Elements | 99% | 250 mg | 814 | 4 weeks |
Data current as of April 2025 .
Bulk quantities (>100 g) typically require custom synthesis contracts, with lead times extending to 12 weeks. Regulatory documentation, including Certificates of Analysis (CoA) and Drug Master Files (DMF), are available upon request for pharmaceutical development purposes .
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